N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide
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Overview
Description
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide is a complex organic compound that features a carbazole moiety linked to an isothiazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide typically involves multi-step organic reactions. One common method starts with the preparation of the carbazole derivative, which is then reacted with appropriate reagents to form the isothiazolidine ring. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as bromine for halogenation steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the carbazole or isothiazolidine rings.
Scientific Research Applications
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where carbazole derivatives have shown efficacy.
Industry: The compound may be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The isothiazolidine ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Carbazole: A simpler compound with similar structural features but lacking the isothiazolidine ring.
Isothiazolidine derivatives: Compounds with the isothiazolidine ring but different substituents on the carbazole moiety.
Uniqueness
N-[3-(9H-Carbazol-9-yl)-2-hydroxypropyl]isothiazolidine 1,1-dioxide is unique due to the combination of the carbazole and isothiazolidine structures
Properties
IUPAC Name |
1-carbazol-9-yl-3-(1,1-dioxo-1,2-thiazolidin-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-14(12-19-10-5-11-24(19,22)23)13-20-17-8-3-1-6-15(17)16-7-2-4-9-18(16)20/h1-4,6-9,14,21H,5,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUAONWROSSDRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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